molecular formula C16H17ClN6O2 B2413182 (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203432-95-4

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2413182
CAS No.: 1203432-95-4
M. Wt: 360.8
InChI Key: WOZKCPXBSYGCCC-GIJQJNRQSA-N
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Description

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN6O2 and its molecular weight is 360.8. The purity is usually 95%.
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Biological Activity

The compound (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Purines are essential components of nucleic acids and play crucial roles in various biological processes. This article explores the biological activities associated with this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound features a purine backbone, characterized by a heterocyclic structure that includes both pyrimidine and imidazole rings. The presence of substituents such as the 4-chlorobenzylidene hydrazine moiety enhances its chemical properties and biological activity.

Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain purine analogs can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The compound may similarly exhibit these properties due to its structural resemblance to known anticancer agents .

Table 1: Summary of Anticancer Activity of Purine Derivatives

Compound NameTarget KinaseIC50 (µM)Cell Line
Compound ABRAF(V600E)0.5A375
Compound BEGFR0.8HCC827
This compoundTBDTBDTBD

Antiviral Activity

Purine derivatives are also recognized for their antiviral effects, particularly against viruses like HIV and influenza. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis. Although specific data on this compound’s antiviral efficacy is limited, its structural characteristics suggest it may possess similar activities .

Anti-inflammatory and Antimicrobial Properties

The compound has potential anti-inflammatory effects due to its ability to modulate immune responses. Additionally, purines have been studied for their antimicrobial properties against various pathogens. The presence of the hydrazinyl group may enhance these activities by interacting with microbial enzymes or receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. Modifications at specific positions on the purine ring can significantly influence their pharmacological profiles. For example:

  • Substituents on the 8-position : Altering the substituent can affect binding affinity to target proteins.
  • Hydrazinyl modifications : These can enhance solubility and bioavailability.

Table 2: Key Modifications and Their Effects

Modification TypePositionEffect on Activity
Chlorobenzylidene Group2Increased potency against cancer
Ethyl Group1Improved solubility
Methyl Groups3,7Enhanced receptor binding

Case Studies

Several studies have investigated the biological activities of similar purine derivatives:

  • Study on Anticancer Properties : A derivative similar to the compound was tested against breast cancer cell lines (MCF-7), showing IC50 values indicative of significant cytotoxicity.
  • Antiviral Research : Another study focused on a purine analog demonstrated effectiveness against HIV replication in vitro, suggesting a promising avenue for further exploration.
  • Anti-inflammatory Trials : Compounds with similar structures have been evaluated for their ability to reduce inflammatory markers in animal models, indicating potential therapeutic uses in inflammatory diseases.

Properties

IUPAC Name

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZKCPXBSYGCCC-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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